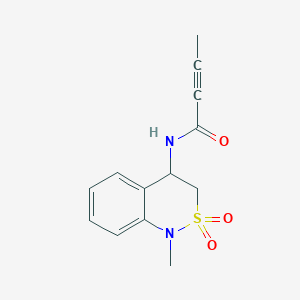

![molecular formula C16H19ClN2O B2722382 5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol CAS No. 294675-78-8](/img/structure/B2722382.png)

5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol is a chemical compound with the CAS Number: 294675-78-8 . It has a molecular weight of 290.79 and its IUPAC name is 5-chloro-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19ClN2O/c1-11-4-7-19(8-5-11)10-12-9-14(17)13-3-2-6-18-15(13)16(12)20/h2-3,6,9,11,20H,4-5,7-8,10H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid . Its molecular formula is C16H19ClN2O , and it has a molecular weight of 290.79 .科学的研究の応用

Antimicrobial and Antiparasitic Applications

Quinoline derivatives, such as Clioquinol (5-Chloro-7-iodo-quinolin-8-ol), have historical significance as antimicrobial agents. Initially used as oral anti-parasitic agents, their broad spectrum of activity includes efficacy against intestinal amebiasis. Despite concerns over neurotoxicity, the antimicrobial efficacy of Clioquinol has led to its reconsideration for new applications, including cancer therapy and Alzheimer's disease treatment due to its proteasome inhibition and metal-chelating properties (Mao & Schimmer, 2008).

Antimalarial and Antiviral Activities

5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides exhibit significant antimalarial activity. Structural modifications of these compounds have shown high efficacy against resistant strains of Plasmodium berghei in mice, supporting their potential in clinical trials for malaria treatment (Werbel et al., 1986).

Corrosion Inhibition

Quinolin-8-ol derivatives have been identified as highly efficient corrosion inhibitors for steel in acidic environments. Their ability to form protective layers on metal surfaces significantly enhances the corrosion resistance of these materials, indicating their importance in materials science and engineering applications (El faydy et al., 2021).

Cancer Research

Research on 8-hydroxyquinoline derivatives has highlighted their potential in cancer therapy. These compounds have shown preclinical efficacy in malignancy treatment, attributed to their ability to inhibit proteasome function, suggesting a promising avenue for the development of new cancer treatments (Patel & Patel, 2017).

Molecular Interactions and Material Science

The study of quinoline derivatives extends to their interactions with other molecules and their applications in material science. Investigations into the binding interactions of quinolines with nucleic acids have provided insights into their potential mechanisms of action in biological systems and their use in the study of DNA-dependent cellular processes (Cohen & Yielding, 1965).

特性

IUPAC Name |

5-chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-11-4-7-19(8-5-11)10-12-9-14(17)13-3-2-6-18-15(13)16(12)20/h2-3,6,9,11,20H,4-5,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUFRGXKNGENED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2722300.png)

![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)

![(5R,7S)-N-(Cyanomethyl)-1-ethyl-5,7-dimethyl-N-(pyridin-2-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2722305.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2722306.png)

![(6-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)pyridazin-3-yl)methanol](/img/structure/B2722310.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2722312.png)

![2,4-dimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2722313.png)

![N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2722318.png)

![4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2722322.png)